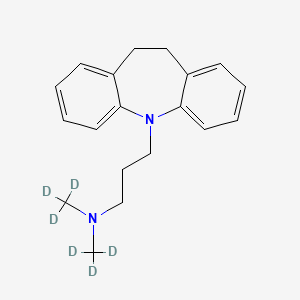

去甲咪品-d6

描述

Imipramine-d6 is the deuterium labeled version of Imipramine . Imipramine is an orally active tertiary amine tricyclic antidepressant . It is known to inhibit the serotonin transporter with an IC50 value of 32 nM . It is also a Fascin1 inhibitor with antitumor activities .

Synthesis Analysis

The synthesis of Imipramine-d6 involves the N-alkylation of pharmaceutically relevant amines with alcohols at ambient temperature . This reaction was achieved by devising a mixed heterogeneous photocatalyst in situ prepared from Cu/TiO2 and Au/TiO2 .Molecular Structure Analysis

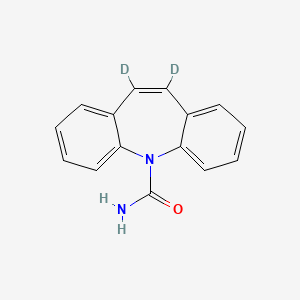

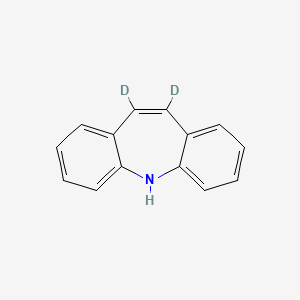

The molecular structure of Imipramine-d6 is C19H18D6N2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

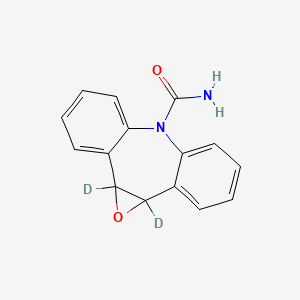

The electrochemical oxidation of Imipramine has been studied in aqueous solutions by cyclic voltammetry and controlled-potential coulometry techniques . The oxidation of Imipramine leads to the formation of a unique dimer of Imipramine (DIMP) .Physical And Chemical Properties Analysis

Imipramine hydrochloride occurs as a white to off-white, odorless or practically odorless, crystalline powder that is freely soluble in water and in alcohol .科学研究应用

改变大鼠脑中的基因表达:长期服用去甲咪品会显著改变大鼠脑中各种基因的表达,例如降低促皮质激素释放激素和酪氨酸羟化酶 mRNA 水平,这可能与其在抑郁症中的治疗效果有关 (Brady 等人,1991)。

对三环类抗抑郁药血浆水平的影响:去甲咪品的抗抑郁作用可能部分归因于其活性代谢物去甲基去甲咪品的形成,已发现该代谢物在个体之间差异很大 (Hammer & Sjöqvist, 1967)。

抑制脂肪生成分化:去甲咪品抑制 3T3-L1 前脂肪细胞和小鼠骨髓基质细胞中的脂肪生成分化,可能由 β-肾上腺素受体介导,这可能具有临床意义 (Li 等人,2012)。

阻断三联去甲肾上腺素的吸收:去甲咪品阻断外周组织和脑切片中去甲肾上腺素的吸收,表明其对去甲肾上腺素转运系统有影响 (Glowinski & Axelrod, 1964)。

影响心脏细胞中的钾电流激活:去甲咪品影响豚鼠心室肌细胞中随时间变化的外向 K+ 电流,表明其在心脏心律失常中可能发挥作用 (Valenzuela 等人,1994)。

去甲咪品代谢和遗传多态性:去甲咪品的代谢及其与遗传多态性的关系,特别是斯巴丁氧化多态性,已得到研究,以了解治疗反应的个体差异 (Madsen 等人,1996)。

神经免疫调节作用:去甲咪品减少应激诱导的炎症和相关的焦虑和抑郁样行为,在应激期间作为神经免疫调节剂 (Ramírez & Sheridan, 2016)。

P450 研究的模型药物:去甲咪品被认为是研究细胞色素 P450 系统的模型药物,其代谢涉及该系统催化的氧化途径 (Brøsen 等人,1996)。

安全和危害

未来方向

属性

IUPAC Name |

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-bis(trideuteriomethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCGWQEUPMDMJNV-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662038 | |

| Record name | 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imipramine-d6 | |

CAS RN |

65100-45-0 | |

| Record name | 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 65100-45-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3](/img/structure/B563431.png)

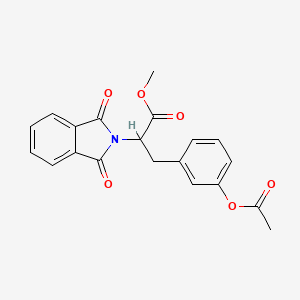

![Methyl 3-[3-(benzyloxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate](/img/structure/B563445.png)